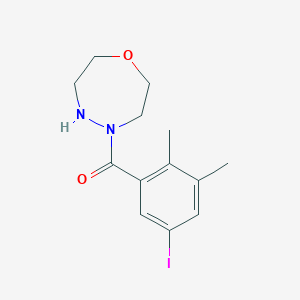![molecular formula C24H27NO3 B7436260 N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific enzyme, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves the inhibition of a specific enzyme. This enzyme plays a critical role in a variety of biological processes, including cell proliferation and differentiation. By inhibiting this enzyme, N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has the potential to modulate these processes and may have therapeutic applications.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of the target enzyme in a dose-dependent manner. Additionally, this compound has been shown to have anti-proliferative effects in cancer cells. In vivo studies have yet to be conducted, but the potential therapeutic applications of this compound warrant further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide is its potency as an enzyme inhibitor. This makes it an attractive tool compound for biochemical and physiological studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify additional targets for its inhibition. Finally, the development of more soluble analogs of this compound could improve its utility as a tool compound in biochemical and physiological studies.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves a multi-step process that begins with the preparation of the starting materials. The key step in the synthesis is the formation of the cyclobutyl ring, which is achieved through a ring-closing metathesis reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising target for drug development. Additionally, it has been investigated for its potential use as a tool compound in biochemical and physiological studies.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-16-4-2-3-5-22(16)19-14-21(15-19)25(20-10-11-20)23(26)17-6-8-18(9-7-17)24-27-12-13-28-24/h2-9,19-21,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJROUPNKAZJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CC=C(C=C4)C5OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)

![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)